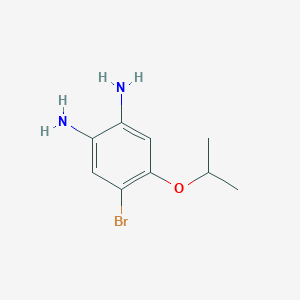

4-Bromo-5-isopropoxybenzene-1,2-diamine

Descripción general

Descripción

4-Bromo-5-isopropoxybenzene-1,2-diamine is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . It is used in scientific research due to its diverse applications.

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-isopropoxybenzene-1,2-diamine consists of a benzene ring substituted with bromo, isopropoxy, and diamine groups .Physical And Chemical Properties Analysis

4-Bromo-5-isopropoxybenzene-1,2-diamine has a molecular weight of 245.12 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Luminescence Properties

4-Bromo-5-isopropoxybenzene-1,2-diamine derivatives show significant potential in the field of organic luminescent materials. Studies on crystalline derivatives highlight their ability to exhibit both fluorescence and phosphorescence at low temperatures, and notably, phosphorescence at room temperature in air-free conditions. This behavior indicates the potential for developing new organic materials capable of room-temperature phosphorescence, which is a valuable property for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Ventura et al., 2014).

Functionalization in Polymer Synthesis

The compound serves as an effective end-quencher in TiCl4-catalyzed quasiliving polymerizations, demonstrating its utility in direct chain-end functionalization of polymers. This application is crucial for creating polymers with specific end-group functionalities, which can lead to advancements in polymer science, including the development of materials with novel properties for coatings, adhesives, and biomedical applications (Morgan, Martínez-Castro, & Storey, 2010).

Advanced Materials and Supercapacitor Application

Research into the electrochemical behavior of supercapacitor carbon electrodes in solutions modified by various redox-active species, including bromine derivatives, shows that these materials significantly enhance capacitance values. This finding is pivotal for the development of high-performance supercapacitors, a crucial technology for energy storage and electronic devices (Frąckowiak et al., 2014).

Computational Studies and Material Science

Computational studies on dibromobenzene derivatives, which share structural similarities with 4-Bromo-5-isopropoxybenzene-1,2-diamine, provide insights into their structural properties, molecular orbitals, and UV-vis spectra. These studies are foundational for understanding the electronic structure and reactivity of bromine-containing aromatic compounds, informing the design of materials with tailored electronic properties (Wang et al., 2013).

Electrolyte Additive for Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, a compound with structural elements similar to 4-Bromo-5-isopropoxybenzene-1,2-diamine, has been used as an electrolyte additive for lithium-ion batteries. This application underscores the potential of bromine-containing compounds to enhance the safety and performance of lithium-ion batteries by providing overcharge protection and improving thermal stability, which are critical factors for the development of safer and more efficient energy storage systems (Zhang Qian-y, 2014).

Propiedades

IUPAC Name |

4-bromo-5-propan-2-yloxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAOTQYXOHRAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-isopropoxybenzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)

![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)

![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)

![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)

![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)